molecular formula C22H23N3O2 B2762340 (2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole CAS No. 315698-04-5

(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole

Cat. No. B2762340
CAS RN: 315698-04-5
M. Wt: 361.445
InChI Key: KVBFEQLMPLBWDO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This could involve a variety of chemical reactions and processes .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound. This can be done using various spectroscopic techniques .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can provide valuable information about its properties and potential uses .


Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization of Indole Derivatives

  • The study by Karchava et al. (1995) explored the synthesis of chiral indoles and indolines from 3-nitropyridinium salts, demonstrating the potential of indole derivatives in asymmetric synthesis and their application in producing compounds with high optical purity (Karchava, A., et al., 1995).

  • Outlaw and Townsend (2014) reported a flexible and efficient method for converting pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles, highlighting the versatility of indole derivatives in synthesizing biologically active molecules (Outlaw, V., & Townsend, C., 2014).

Biological Activities and Applications

  • La Regina et al. (2015) designed new 2-phenylindole derivatives as potential anticancer agents, demonstrating the inhibition of tubulin assembly and stimulation of natural killer cell cytotoxic activity. This study showcases the therapeutic potential of indole derivatives in cancer treatment (La Regina, G., et al., 2015).

  • Mulwa et al. (2018) isolated secondary metabolites from the myxobacterium Labilithrix luteola, including indole derivatives with significant activity against Hepatitis C Virus and antifungal properties, underscoring the diverse biological activities of indole compounds (Mulwa, L. S., et al., 2018).

Mechanism of Action

The mechanism of action describes how the compound interacts with biological systems. This is particularly important for compounds used in medicine .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This could include toxicity, flammability, and environmental impact .

properties

IUPAC Name

(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-22(2)18-9-5-7-11-20(18)24(3)21(22)12-15(14-25(26)27)17-13-23-19-10-6-4-8-16(17)19/h4-13,15,23H,14H2,1-3H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBFEQLMPLBWDO-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(C[N+](=O)[O-])C3=CNC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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